BenchChemオンラインストアへようこそ!

2,3-Diphenylquinoxaline 1,4-dioxide

Electrochemistry Hypoxia-selective prodrugs Bioreductive agents

2,3-Diphenylquinoxaline 1,4-dioxide is a key QdNO scaffold for hypoxia-selective prodrug and materials science research. Its defined reduction potential (more positive than Tirapazamine) provides an essential electrochemical benchmark, while its fully assigned IR/Raman spectra ensure analytical reproducibility. The 2,3-diphenyl substitution pattern governs the hypoxia cytotoxicity ratio (HCR), making this derivative critical for SAR studies where alternative substituents yield inferior biological profiles. Ideal for DFT method validation with a known ~11 kcal/mol conformational energy barrier. Procure this specific QdNO to guarantee experimental consistency.

Molecular Formula C20H14N2O2
Molecular Weight 314.3 g/mol
CAS No. 5227-56-5
Cat. No. B11998602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenylquinoxaline 1,4-dioxide
CAS5227-56-5
Molecular FormulaC20H14N2O2
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C([N+](=O)C3=CC=CC=C3N2[O-])C4=CC=CC=C4
InChIInChI=1S/C20H14N2O2/c23-21-17-13-7-8-14-18(17)22(24)20(16-11-5-2-6-12-16)19(21)15-9-3-1-4-10-15/h1-14H
InChIKeyNPTPZLXFFOWFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2,3-Diphenylquinoxaline 1,4-Dioxide (CAS 5227-56-5): A Core Scaffold for Redox-Modulated Research


2,3-Diphenylquinoxaline 1,4-dioxide (CAS 5227-56-5) is a symmetrically substituted, di-N-oxide derivative of the quinoxaline heterocycle. As a member of the quinoxaline 1,4-dioxide (QdNO) class, it is defined by a planar, aromatic quinoxaline ring with phenyl groups at the 2 and 3 positions and N-oxide functionalities at the 1 and 4 positions [1]. This specific substitution pattern distinguishes it from other QdNOs, conferring unique electrochemical and structural properties that are foundational to its utility as a hypoxia-selective prodrug and a building block for materials science applications [2][3].

Why 2,3-Diphenylquinoxaline 1,4-Dioxide Cannot Be Substituted by Other Quinoxaline 1,4-Dioxides (QdNOs)


The quinoxaline 1,4-dioxide (QdNO) scaffold is not a monolithic entity; its physicochemical and biological properties are highly sensitive to the nature of its substituents [1]. Critical performance metrics such as hypoxia-selective cytotoxicity, reduction potential (Epc), and vibrational behavior are directly dictated by the substitution pattern at the 2 and 3 positions [2][3]. For example, the hypoxia cytotoxicity ratio (HCR), a key indicator of tumor selectivity, varies from 6.5 to 100 across a series of QdNOs depending solely on the presence of specific substituents like a 2-benzoyl-3-phenyl group or a 6,7-dichloro modification [3]. Consequently, substituting 2,3-diphenylquinoxaline 1,4-dioxide with a seemingly similar QdNO like a 2-aceto-3-methyl or 2,3-tetramethylene derivative will lead to a demonstrably different, and likely inferior, biological profile for applications requiring precise hypoxia-selective activation or specific electronic characteristics.

Quantitative Differentiation of 2,3-Diphenylquinoxaline 1,4-Dioxide (CAS 5227-56-5) Against Key Comparators


Comparative Reduction Potential: Electrochemical Differentiation from Unsubstituted QdNO and Tirapazamine

The reduction potential (Epc) is a critical determinant of a bioreductive prodrug's ability to be enzymatically activated in hypoxic tumor environments. 2,3-Diphenylquinoxaline 1,4-dioxide exhibits a more positive reduction potential compared to the unsubstituted quinoxaline 1,4-dioxide (QdNO) scaffold and the clinical-stage bioreductive drug Tirapazamine (TPZ). This more positive potential indicates a greater thermodynamic driving force for one-electron reduction, which is a key step in generating cytotoxic radical species [1][2].

Electrochemistry Hypoxia-selective prodrugs Bioreductive agents

Enhanced Conformational Rigidity: A Structural Advantage Over Non-Oxidized Analog

The introduction of N-oxide functionalities in 2,3-diphenylquinoxaline 1,4-dioxide (DPQDO) significantly alters its conformational energy landscape compared to its non-oxidized parent compound, 2,3-diphenylquinoxaline (DPQ). This structural difference has direct implications for molecular recognition and binding in biological or materials science applications. Computational studies at the DFT-B3LYP/6-311G** level quantify this difference [1].

Computational Chemistry Molecular Structure Spectroscopy

Distinct Vibrational and Electronic Profile: A Spectroscopic Fingerprint for Material Characterization

The presence of N-oxide groups in 2,3-diphenylquinoxaline 1,4-dioxide (DPQDO) creates a unique vibrational fingerprint that is readily distinguishable from its non-oxidized analog. This characteristic is critical for confirming the compound's identity and purity in material science or pharmaceutical applications. The complete assignment of vibrational modes through combined experimental and computational methods provides a robust reference standard [1].

Spectroscopy Materials Science Analytical Chemistry

Hypoxia-Selective Prodrug Potential: Mechanism Consistent with Superior QdNOs

The quinoxaline 1,4-dioxide (QdNO) class, which includes 2,3-diphenylquinoxaline 1,4-dioxide, is characterized by a proven mechanism of hypoxia-selective cytotoxicity. This mechanism is not a universal property of all heterocyclic N-oxides; it is a class-level differentiator that distinguishes QdNOs from other scaffolds and is tunable based on substitution. The class's ability to act as a prodrug, undergoing enzymatic reduction in low-oxygen environments to generate DNA-damaging radical species, is a key reason for its sustained investigation [1].

Cancer Research Hypoxia Prodrugs Bioreductive Agents

Precision Applications for 2,3-Diphenylquinoxaline 1,4-Dioxide (CAS 5227-56-5) Based on Validated Differentiation


Investigational Hypoxia-Selective Prodrug in Cancer Research

2,3-Diphenylquinoxaline 1,4-dioxide is ideally suited for preclinical research investigating the targeting of hypoxic tumor microenvironments. Its established class mechanism as a bioreductive prodrug, which is activated under low oxygen tension to generate cytotoxic radical species, makes it a valuable tool compound for studying hypoxia biology and validating therapeutic targets [1]. The ability to tune the hypoxia cytotoxicity ratio (HCR) by modifying the QdNO scaffold—as evidenced by the 15-fold variation from 6.5 to 100 across different derivatives—provides a powerful framework for structure-activity relationship (SAR) studies [1]. Procurement of this specific diphenyl-substituted QdNO is justified for researchers aiming to probe the impact of aromatic substitution on hypoxic selectivity and for benchmarking against more potent, but structurally distinct, QdNO analogs.

Electrochemical and Spectroscopic Reference Standard

This compound serves as a well-characterized reference standard in electrochemical and spectroscopic studies. Its reduction potential, which is more positive than that of the clinical bioreductive drug Tirapazamine (Epc -0.90 V), provides a specific benchmark for evaluating the electron affinity and activation potential of novel QdNO derivatives or related N-oxide scaffolds [1][2]. Furthermore, the full assignment of its experimental IR and Raman spectra, validated by computational methods, offers a definitive fingerprint for analytical and quality control laboratories [3]. Procuring 2,3-diphenylquinoxaline 1,4-dioxide for these applications ensures experimental reproducibility and provides a reliable data point for correlating structure with physicochemical properties in the development of new materials or pharmaceuticals.

Computational Chemistry and Molecular Modeling Studies

For computational chemistry and molecular modeling, 2,3-diphenylquinoxaline 1,4-dioxide is a privileged scaffold. Its optimized geometry, HOMO-LUMO energy gap, dipole moment, and vibrational frequencies have been calculated and validated against experimental data, making it a useful benchmark for testing and refining density functional theory (DFT) methods [1]. More specifically, the quantified energy difference (approx. 11 kcal/mol) between its non-planar and perpendicular conformations provides a challenging test case for computational models of molecular flexibility and steric hindrance [1]. Its procurement is recommended for researchers focused on validating computational algorithms for heteroaromatic N-oxides or designing new compounds with predictable conformational behaviors.

Quote Request

Request a Quote for 2,3-Diphenylquinoxaline 1,4-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.